Methyl 3-hydroxyquinoline-4-carboxylate
Overview
Description
Methyl 3-hydroxyquinoline-4-carboxylate is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the third position and a carboxylate group at the fourth position. This structure is a key intermediate in the synthesis of various pharmaceuticals and organic materials due to its diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of derivatives of methyl 3-hydroxyquinoline-4-carboxylate and related compounds has been extensively studied. A convenient method for preparing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives involves aminolysis, esterification with diazomethane, and heterocyclization through Dieckmann condensation, yielding high purity esters and N,N-disubstituted carboxamides . Another approach utilizes the cyclocondensation of isatoic anhydride with ethyl acetoacetate, followed by a degradation–build-up strategy to construct the α-hydroxyacetic acid residue . Additionally, a one-pot synthesis method has been developed for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
Molecular Structure Analysis
The molecular structure of these quinoline derivatives has been elucidated using various techniques. For instance, X-ray crystallography has been employed to study the crystal structure of a novel 3-substituted 4-hydroxy-1-phenylquinolin-2(1H)-one, revealing intermolecular interactions and confirming the presence of specific molecular conformations . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For example, the synthesis of N-methyl-1,2-dihydroquinoline-3-carboxylates from N-methyl-3-(arylamino)acrylates involves a reaction with in situ generated HI, leading to fluorescent compounds . The Friedel-Craft polycondensation of related hydroxyquinoline derivatives has also been explored, resulting in polymers with potential applications in material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-hydroxyquinoline-4-carboxylate derivatives are influenced by their molecular structure. The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylates, for instance, are affected by electron-withdrawing substituents, which can promote high quantum yields . The presence of strong intramolecular hydrogen bonds in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been shown, which impacts the stability and reactivity of the molecule . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates using N,N'-dicyclohexylcarbodiimide has been characterized by high yields and purity, indicating the efficiency of this synthetic route .
Scientific Research Applications
Synthesis and Molecular Docking Studies
Methyl 3-hydroxyquinoline-4-carboxylate is involved in synthetic pathways important for medicinal chemistry. A study by Kovalenko et al. (2020) investigated the methylation of a related compound, which led to the synthesis of potential inhibitors for Hepatitis B Virus replication. This demonstrates the compound's role in synthesizing biologically active molecules for antiviral research (Kovalenko et al., 2020).
Route to Biologically Important Compounds
Detsi et al. (1996) described a new route to synthesize 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with great biological importance, using a process that involves active methylene compounds. This route highlights the utility of methyl 3-hydroxyquinoline-4-carboxylate derivatives in creating biologically significant molecules (Detsi et al., 1996).
Mass Spectrometric Analysis in Drug Development
In a study by Thevis et al. (2008), the gas phase reactions of substituted isoquinolines, related to methyl 3-hydroxyquinoline-4-carboxylate, were examined. These reactions are significant in the mass spectrometric study of drug candidates, such as prolylhydroxylase inhibitors, demonstrating the compound's relevance in pharmaceutical analysis (Thevis et al., 2008).
Synthesis of Protected Derivatives
Lerestif et al. (1999) explored the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a structurally similar compound. This work contributes to the development of novel synthetic routes for compounds related to methyl 3-hydroxyquinoline-4-carboxylate, useful in various chemical and pharmaceutical applications (Lerestif et al., 1999).
Application in Antimicrobial Research
Patel and Patel (2017) synthesized novel ligands using derivatives of 8-hydroxyquinolines, closely related to methyl 3-hydroxyquinoline-4-carboxylate. These compounds, including their metal complexes, were evaluated for antimicrobial activity, indicating the potential use of methyl 3-hydroxyquinoline-4-carboxylate derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Safety And Hazards
The compound is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) among others .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the synthesis of quinoline derivatives, including “Methyl 3-hydroxyquinoline-4-carboxylate”, is an active area of research. Future directions may include the development of greener synthesis methods and the exploration of their biological and pharmaceutical activities .
properties
IUPAC Name |
methyl 3-hydroxyquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVBBJBFKMAMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502346 | |
Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyquinoline-4-carboxylate | |
CAS RN |
73776-18-8 | |
Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxyquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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